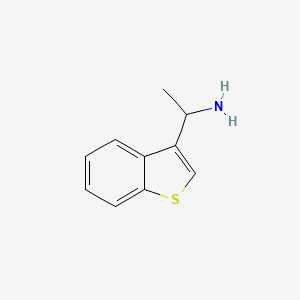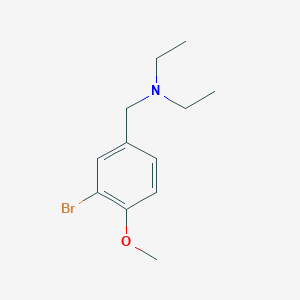![molecular formula C12H14N2O2 B7829430 3-[(dimethylazaniumyl)methyl]-1H-indole-5-carboxylate](/img/structure/B7829430.png)
3-[(dimethylazaniumyl)methyl]-1H-indole-5-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[(Dimethylazaniumyl)methyl]-1H-indole-5-carboxylate is a chemical compound belonging to the class of indole derivatives Indoles are heterocyclic aromatic organic compounds, characterized by a fused benzene and pyrrole ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-[(dimethylazaniumyl)methyl]-1H-indole-5-carboxylate typically involves the following steps:
Indole Synthesis: The starting material, indole, can be synthesized through the Fischer indole synthesis, which involves the cyclization of phenylhydrazine with an aldehyde or ketone.
Functionalization: The indole ring is then functionalized to introduce the carboxylate group at the 5-position. This can be achieved through various methods, such as the Vilsmeier-Haack reaction.
Quaternization: The dimethylazaniumyl group is introduced through a quaternization reaction, where the indole derivative is treated with a suitable alkylating agent, such as methyl iodide, in the presence of a base.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow reactors and automated systems can be employed to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions: 3-[(Dimethylazaniumyl)methyl]-1H-indole-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The indole ring can be oxidized to form indole-5-carboxylic acid derivatives.
Reduction: Reduction reactions can be performed to convert the carboxylate group to an alcohol or amine.
Substitution: The compound can undergo nucleophilic substitution reactions, where the dimethylazaniumyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromic acid (H₂CrO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like amines and alcohols, along with suitable solvents and temperatures, facilitate substitution reactions.
Major Products Formed:
Oxidation: Indole-5-carboxylic acid derivatives.
Reduction: Indole-5-alcohol or indole-5-amine derivatives.
Substitution: Various substituted indole derivatives depending on the nucleophile used.
Scientific Research Applications
3-[(Dimethylazaniumyl)methyl]-1H-indole-5-carboxylate has several scientific research applications across different fields:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Indole derivatives are known for their biological activity, and this compound can be used in the study of cell biology and biochemistry.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which 3-[(Dimethylazaniumyl)methyl]-1H-indole-5-carboxylate exerts its effects involves its interaction with molecular targets and pathways. The compound may bind to specific receptors or enzymes, leading to biological responses. The exact mechanism can vary depending on the application and the specific biological system involved.
Comparison with Similar Compounds
Indole-3-carboxylate: Similar structure but lacks the dimethylazaniumyl group.
1-Methylindole-5-carboxylate: Contains a methyl group instead of the dimethylazaniumyl group.
Indole-5-carboxylic acid: The carboxylate group is replaced by a carboxylic acid group.
Uniqueness: 3-[(Dimethylazaniumyl)methyl]-1H-indole-5-carboxylate is unique due to the presence of the dimethylazaniumyl group, which imparts distinct chemical and biological properties compared to other indole derivatives.
Properties
IUPAC Name |
3-[(dimethylazaniumyl)methyl]-1H-indole-5-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O2/c1-14(2)7-9-6-13-11-4-3-8(12(15)16)5-10(9)11/h3-6,13H,7H2,1-2H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGGQJPRYDTUQHH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[NH+](C)CC1=CNC2=C1C=C(C=C2)C(=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-Benzoyl-6-(thiophen-2-yl)thieno[2,3-b]pyridin-3-amine](/img/structure/B7829350.png)
![(2E)-3-[1-(2,4-dichlorobenzyl)-1H-indol-3-yl]prop-2-enoic acid](/img/structure/B7829353.png)
![oxo(1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)acetic acid](/img/structure/B7829364.png)
![7-Amino-5-(4-chlorophenyl)-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-6-carbonitrile](/img/structure/B7829378.png)
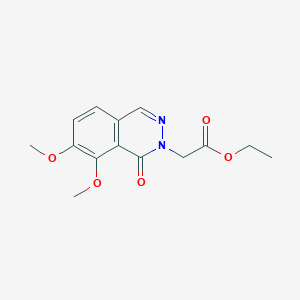
![5-(piperazin-1-ylmethyl)-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-4-one](/img/structure/B7829390.png)
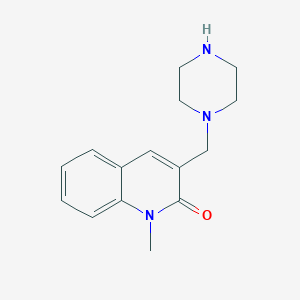
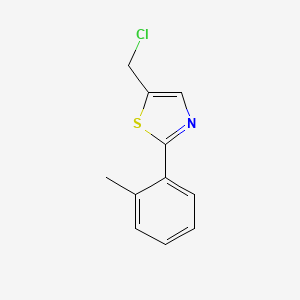
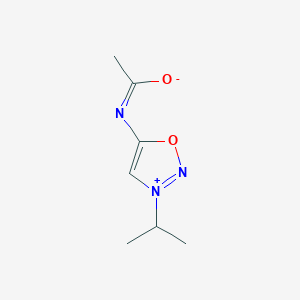
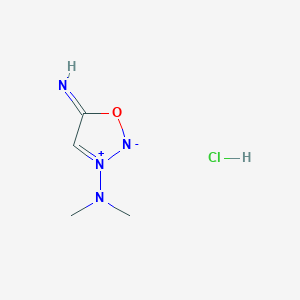
![4-[(E)-N-hydroxy-C-[(2-methoxyphenyl)methyl]carbonimidoyl]benzene-1,3-diol](/img/structure/B7829438.png)

